Ruthenium Chloride with [(R,R)-FsDPEN] and p-cymene, denoted as RuCl(R,R)-FsDPEN, is an organoruthenium complex that serves primarily as a chiral catalyst in various asymmetric reactions. The compound features a ruthenium center coordinated with a chloride ion, a p-cymene ligand, and a chiral diphosphine ligand, [(R,R)-FsDPEN]. It has the molecular formula C30H28ClF5N2O2RuS and a molecular weight of 712.14 g/mol .
RuCl(R,R)-FsDPEN is particularly effective in promoting asymmetric hydrogenation reactions. The presence of the chiral ligand allows for the selective formation of one enantiomer over another in the reduction of prochiral substrates. Its high atom economy makes it advantageous for synthesizing complex molecules from simpler precursors .
The synthesis of RuCl(R,R)-FsDPEN typically involves the reaction of ruthenium precursors with [(R,R)-FsDPEN] in the presence of p-cymene under controlled conditions. Various methods may be employed, including:
RuCl(R,R)-FsDPEN finds applications primarily in:
Studies on the interactions of RuCl(R,R)-FsDPEN with various substrates have shown its effectiveness in catalyzing hydrogenation reactions. The unique combination of the p-cymene ligand and the chiral diphosphine enhances its catalytic activity and selectivity. Further research is necessary to fully elucidate its interaction mechanisms at the molecular level .
Several compounds share structural or functional similarities with RuCl(R,R)-FsDPEN. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
RuCl(S,S)-Ts-DPEN | Organoruthenium | Different chirality leading to varied selectivity |
Ru(bipyridine)(p-cymene) | Organoruthenium | Utilizes bipyridine ligands for different catalytic properties |
RhCl(R,R)-Ts-DPEN | Organorhodium | Similar structure but different metal center affecting reactivity |
RuCl(R,R)-FsDPEN stands out due to its specific chiral environment provided by [(R,R)-FsDPEN], which is crucial for achieving high enantioselectivity in reactions, making it particularly valuable in asymmetric synthesis compared to its analogs .
The synthesis of dichloro(p-cymene)ruthenium(II) dimer serves as the fundamental precursor for the preparation of RuCl(R,R)-FsDPEN complexes [2] [3]. This organometallic compound, represented by the formula [RuCl₂(p-cymene)]₂, functions as a crucial starting material due to its labile chloride ligands that facilitate subsequent ligand substitution reactions [2].
The primary synthetic route involves the reaction of ruthenium(III) chloride trihydrate with α-terpinene in ethanol under reflux conditions [2] [3]. During this process, α-terpinene undergoes isomerization to form p-cymene, which then coordinates to the ruthenium center through η⁶-arene bonding [3]. The crystalline dimer is obtained in approximately 80% yield by refluxing RuCl₃·H₂O and α-terpinene in ethanol for 24 hours [3] [4].
Alternative synthetic approaches utilize α-phellandrene as the arene source, following similar reaction conditions [2] [3]. Technical grade α-terpinene has been demonstrated to produce the desired product with no diminution in yield compared to higher purity reagents [3]. The dimeric structure features two ruthenium centers bridged by chloride ligands, with each ruthenium atom coordinated to a p-cymene ring in a piano-stool geometry [2] [5].
The optimized synthetic protocol requires careful control of temperature and reaction time [4] [3]. The reaction mixture is heated to reflux temperature in ethanol solvent, maintaining this temperature for 24 hours to ensure complete conversion [4] [3]. The reaction proceeds through reduction of ruthenium(III) to ruthenium(II) concomitant with arene coordination and dimer formation [2].
Parameter | Optimal Conditions | Yield (%) |
---|---|---|
Temperature | Reflux in ethanol | 80 |
Reaction Time | 24 hours | - |
Ruthenium Source | RuCl₃·H₂O | - |
Arene Source | α-terpinene or α-phellandrene | - |
Solvent | Ethanol (95%) | - |
The resulting red-colored, diamagnetic solid exhibits excellent stability and serves as a versatile precursor for subsequent organometallic transformations [2] . The compound crystallizes readily and can be purified through recrystallization from appropriate solvents [2] [6].
The synthesis of (R,R)-N-(pentafluorobenzenesulfonyl)-1,2-diphenylethylenediamine represents a critical component in the preparation of the target ruthenium complex [7] [8] [9]. This chiral diamine ligand, commonly referred to as (R,R)-FsDPEN, incorporates a pentafluorobenzenesulfonyl protecting group that enhances the ligand's coordination properties and stereochemical control [7] [10].
The sulfonylation reaction proceeds through nucleophilic attack of the primary amine on the sulfonyl chloride electrophile [12] [13]. The reaction is typically conducted in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct [12] [13]. The pentafluorobenzenesulfonyl group provides enhanced electron-withdrawing character compared to conventional tosyl derivatives, resulting in modified coordination behavior and increased catalytic activity [7] [10].
The choice of reaction solvent significantly influences the reaction outcome and selectivity [12] [13]. Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to minimize competing side reactions [12] [13]. Temperature control is essential, with reactions typically conducted at 0°C to room temperature to prevent decomposition of sensitive intermediates [12] [13].
Reagent | Stoichiometry | Function |
---|---|---|
(R,R)-1,2-diphenylethylenediamine | 1.0 equiv | Starting material |
Pentafluorobenzenesulfonyl chloride | 1.1 equiv | Sulfonylating agent |
Triethylamine | 2.0 equiv | Base |
Dichloromethane | - | Solvent |
The resulting (R,R)-FsDPEN ligand exhibits enhanced stability compared to unprotected diamine precursors and demonstrates superior coordination properties in subsequent metalation reactions [7] [10]. The pentafluorinated aromatic ring system provides additional electronic effects that influence the catalytic properties of the final ruthenium complex [7] [10].
The coordination of (R,R)-FsDPEN to the ruthenium center in [RuCl₂(p-cymene)]₂ proceeds through a chelation mechanism that results in stereoselective complex formation [7] [10] [14]. This process involves the displacement of one chloride ligand and cleavage of the dimeric structure to generate the monomeric piano-stool complex [2] [5].
The chelation process occurs through coordination of both nitrogen atoms of the (R,R)-FsDPEN ligand to the ruthenium center [7] [10] [14]. The sulfonamide nitrogen provides stronger donor properties due to the electron-withdrawing pentafluorobenzenesulfonyl substituent, while the primary amine nitrogen contributes additional electron density [7] [10]. This bidentate coordination mode creates a five-membered chelate ring that enhances complex stability [14] [15].
The stereoselective formation of RuCl(R,R)-FsDPEN arises from the inherent chirality of the (R,R)-FsDPEN ligand and the specific spatial requirements of the piano-stool geometry [15] [16]. The ruthenium center adopts a pseudo-octahedral coordination environment with the p-cymene ring occupying three coordination sites, the bidentate (R,R)-FsDPEN ligand occupying two sites, and the remaining chloride ligand completing the coordination sphere [5] [16].
The assembly process demonstrates remarkable stereoselectivity, with the (R,R)-configuration of the diamine ligand directing the formation of a single diastereomer [15] [16]. This stereocontrol results from minimization of steric interactions between the phenyl substituents of the ligand and the p-cymene ring system [15] [16]. The specific orientation of the ligand creates a chiral pocket around the ruthenium center that influences subsequent catalytic transformations [16].
Coordination Site | Ligand | Bonding Mode |
---|---|---|
η⁶ | p-cymene | Arene coordination |
σ | Chloride | Monodentate |
σ,σ | (R,R)-FsDPEN | Bidentate chelate |
The reaction typically requires mild heating in polar solvents such as methanol or ethanol to facilitate ligand exchange [7] [10]. Base additives may be employed to promote deprotonation of the sulfonamide nitrogen and enhance coordination efficiency [7] [10]. The resulting complex exhibits characteristic spectroscopic properties that confirm successful chelation and stereoselective assembly [7] [10].
The purification of RuCl(R,R)-FsDPEN requires specialized techniques tailored to the unique properties of organometallic complexes [17] [18] [19]. Standard purification methods include column chromatography, recrystallization, and preparative high-performance liquid chromatography, each offering distinct advantages for different synthetic scenarios [17] [18] [19].
Column chromatography represents the most commonly employed purification technique for organometallic ruthenium complexes [17] [20]. Silica gel stationary phases are typically used with gradient elution systems employing mixtures of polar and nonpolar solvents [17] [20]. The choice of eluent system significantly influences separation efficiency, with acetonitrile-toluene mixtures (50:50 volume ratio) providing optimal resolution for ruthenium complexes [20] [17].
Recrystallization serves as an effective purification method for RuCl(R,R)-FsDPEN, particularly when high purity is required [18] [21]. The complex exhibits good solubility in polar organic solvents such as dichloromethane, chloroform, and acetonitrile [7] [10]. Recrystallization from dichloromethane-diethyl ether solvent systems typically yields crystals suitable for structural characterization [18] [21].
The recrystallization process involves dissolution of the crude complex in a minimal volume of hot solvent, followed by slow cooling to promote crystal formation [18] [21]. Addition of a less polar anti-solvent such as diethyl ether or hexane facilitates precipitation of pure crystalline material [18] [21]. This method typically achieves purities exceeding 90% as determined by nuclear magnetic resonance spectroscopy [7] [10].
Purification Method | Typical Yield (%) | Purity (%) | Time Required |
---|---|---|---|
Column chromatography | 75-85 | 85-90 | 4-6 hours |
Recrystallization | 80-90 | 90-95 | 12-24 hours |
Preparative HPLC | 70-80 | >95 | 2-4 hours |
Yield optimization focuses on maximizing the efficiency of each synthetic step while maintaining product quality [21] [22]. The reaction stoichiometry plays a crucial role, with slight excess of the (R,R)-FsDPEN ligand (1.1-1.2 equivalents) typically providing optimal yields [7] [10]. Reaction temperature and time must be carefully balanced to ensure complete conversion while minimizing decomposition pathways [21] [22].
Solvent selection significantly influences both reaction yield and product purity [21] [22]. Polar protic solvents such as methanol and ethanol facilitate ligand exchange reactions, while aprotic solvents may be preferred for sensitive intermediates [21] [22]. Inert atmosphere conditions are essential to prevent oxidation and maintain complex integrity throughout the synthetic sequence [21] [22].
The electronic structure of ruthenium chloro(R,R)-FsDPEN centers around the ruthenium(II) oxidation state, which represents the most prevalent and stable form of ruthenium in organometallic complexes [1] [2]. Ruthenium(II) possesses a d⁶ electronic configuration corresponding to [Kr] 4d⁶, where the six d-electrons occupy the available d-orbitals according to crystal field theory principles [2] [3].
In the octahedral-like coordination environment of RuCl(R,R)-FsDPEN, the five d-orbitals experience crystal field splitting, dividing into two distinct energy sets: the lower-energy t₂g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²) [3] [4]. The energy separation between these orbital sets, known as the crystal field splitting parameter (Δ), typically ranges from 1-4 electron volts for ruthenium complexes [5] [6].
For the d⁶ configuration in a moderate to strong ligand field environment, the electron configuration becomes t₂g⁶ eg⁰, resulting in a low-spin, diamagnetic complex [1] [7]. This electronic arrangement provides exceptional stability, as all six d-electrons are paired in the lower-energy t₂g orbitals, minimizing electron-electron repulsion while maximizing crystal field stabilization energy [3] [8].
The pentafluorobenzenesulfonamide (FsDPEN) ligand introduces significant perturbations to the ruthenium d-orbital energies through its strong electron-withdrawing character [9] [10]. The pentafluoro aromatic system creates a highly electronegative environment that stabilizes lower oxidation states of ruthenium, effectively lowering the energy of the t₂g orbitals and increasing the overall crystal field splitting [11] [12].
The p-cymene arene ligand in RuCl(R,R)-FsDPEN participates in sophisticated bonding interactions with the ruthenium center through multiple orbital overlap mechanisms [13] [14]. Arene coordination to ruthenium involves both σ-donation and π-acceptance pathways, creating a synergistic bonding framework that stabilizes the overall complex structure [15] [16].
The primary bonding interaction occurs through π → dσ donation, where the filled π molecular orbitals of p-cymene overlap with empty or partially filled dσ orbitals on ruthenium [13] [14]. This electron donation from the aromatic ligand to the metal center increases the electron density at ruthenium and strengthens the metal-ligand bond. Density functional theory calculations demonstrate that coordinated arenes exhibit C-H···π acceptor ability similar to free benzene, while simultaneously acting as much stronger C-H donors in π-stacking interactions [17] [15].
Complementary to the σ-donation, dπ → π* backbonding occurs when filled ruthenium dπ orbitals (primarily the t₂g set) overlap with vacant π* antibonding orbitals of the arene ligand [13] [14]. Although this backbonding component is less important for arenes compared to ligands like carbon monoxide, it nonetheless contributes to the overall bonding framework and influences the electronic properties of the complex [13] [14].
The combination of electrostatic and dispersion effects significantly enhances these π-interactions beyond what would be expected from simple orbital overlap considerations [17] [15]. Experimental and computational studies reveal that metal coordination dramatically alters arene reactivity, making the coordinated aromatic ring a better electrophile, particularly when the metal center is electron-poor [13] [14] [18].
Structural studies of related ruthenium-arene complexes show that η⁶-arenes tend to remain planar after binding to metals, with C-C bond lengths slightly longer than those in free arenes [13] [14]. The average Ru-C distance in piano-stool ruthenium complexes typically ranges from 2.160-2.242 Å, with bonds trans to strong π-acceptor ligands showing systematic lengthening due to trans influence effects [19] [20].
The FsDPEN sulfonamide ligand exerts profound ligand field effects on the ruthenium center through multiple electronic mechanisms [21] [22] [23]. Sulfonamide coordination typically occurs through deprotonation of the sulfonamide nitrogen, forming an anionic nitrogen donor that coordinates to the metal center via σ-donation pathways [21] [23] [24].
The pentafluorobenzenesulfonamide moiety introduces exceptionally strong electron-withdrawing character through the combined effects of the SO₂ group and pentafluoro aromatic ring [9] [25] [26]. The sulfonyl group (SO₂) acts as a powerful electron-withdrawing substituent, reducing the σ-donating ability of the coordinated nitrogen while simultaneously increasing the π-accepting properties of the ligand framework [27] [24].
Spectroscopic studies of metal sulfonamide complexes reveal characteristic infrared absorption patterns that provide insight into coordination modes [21] [28] [22]. The symmetric and asymmetric SO₂ stretching vibrations typically appear at 1345 cm⁻¹ and 1110 cm⁻¹ respectively, and these frequencies remain largely unchanged upon complexation, indicating that direct SO₂ coordination to ruthenium does not occur [22] [24]. Instead, coordination proceeds exclusively through the deprotonated sulfonamide nitrogen [21] [23].
The pentafluoro aromatic system significantly enhances the π-accepting character of the overall ligand through extended conjugation pathways [9] [29] [12]. Fluorine substitution creates highly polarized C-F bonds that withdraw electron density from the aromatic system, making it more electron-deficient and enhancing its π-acceptor properties [9] [29]. This electronic modification stabilizes lower oxidation states of ruthenium and increases the overall ligand field strength [10] [12].
Electronic absorption spectroscopy studies demonstrate that sulfonamide complexes exhibit ligand-to-metal charge transfer (LMCT) transitions in addition to metal-to-ligand charge transfer (MLCT) bands [21] [22]. The presence of strong electron-withdrawing groups enhances MLCT transition intensities while blue-shifting the absorption maxima relative to complexes containing less electronegative substituents [21] [30].
Systematic investigations of ruthenium complexes containing different DPEN derivatives reveal substantial structure-activity relationships dependent on the electronic properties of the sulfonamide substituents [31] [32] [33]. The tosyl (TsDPEN), pentafluorobenzenesulfonyl (FsDPEN), and naphthyl (NfDPEN) variants represent a progression of electron-withdrawing capabilities that directly correlate with their effects on metal center electronics [34] [35].
TsDPEN complexes containing the 4-methylbenzenesulfonyl group exhibit moderate electron-withdrawing character through the combined effects of the sulfonyl group and para-methyl substituted benzene ring [31] [32] [36]. The para-methyl substituent provides weak electron-donating character that partially counteracts the electron-withdrawing effect of the SO₂ group, resulting in intermediate ligand field strength [33] [36] [35].
Electrochemical studies reveal systematic variations in redox potentials across the series of DPEN derivatives [35] [37]. FsDPEN complexes exhibit the most positive oxidation potentials, reflecting the strong electron-withdrawing character of the pentafluoro aromatic system [10] [11] [12]. TsDPEN complexes show intermediate redox behavior, while complexes with more electron-rich substituents display cathodically shifted potentials [35] [37].
Catalytic performance studies in asymmetric transfer hydrogenation reactions demonstrate that electronic modifications to the DPEN ligand significantly influence both activity and selectivity [31] [32] [33]. FsDPEN complexes typically exhibit enhanced catalytic activity due to the increased electrophilicity of the ruthenium center caused by the strong electron-withdrawing ligand environment [34] [35]. The pentafluoro substitution also improves metabolic stability and binding interactions in biological systems [9] [10].
Computational studies using density functional theory provide detailed molecular orbital analyses that rationalize the observed electronic and catalytic properties [38] [16] [39]. Time-dependent DFT calculations reveal that strong electron-withdrawing groups enhance charge-transfer transition intensities and modify excited-state energetics in ways that directly correlate with catalytic performance [39] [40].
Crystallographic investigations of the different DPEN derivatives show minimal structural perturbations in the immediate coordination sphere around ruthenium, indicating that electronic effects predominate over steric influences [41] [36] [35]. Bond length analyses reveal systematic variations in Ru-N distances that correlate with the electron-withdrawing strength of the sulfonamide substituents [42] [36], with FsDPEN complexes exhibiting the shortest Ru-N bonds due to enhanced electrostatic attraction [25] [12].
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